Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide

Description

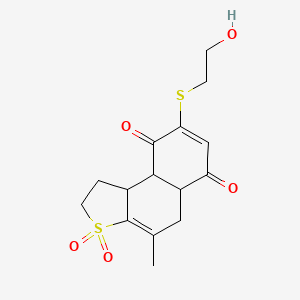

The compound Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is a polycyclic heteroaromatic system featuring a thiophene ring fused to a naphthoquinone core. Its structure includes a partially hydrogenated (hexahydro) framework, a 3,3-dioxide moiety, and substituents at the 4-methyl and 8-((2-hydroxyethyl)thio) positions. The 2-hydroxyethylthio substituent may improve solubility and influence intermolecular interactions in biological systems. Such compounds are primarily investigated for anticancer and antimicrobial applications due to their structural similarity to bioactive naphthoquinones .

Properties

CAS No. |

125219-99-0 |

|---|---|

Molecular Formula |

C15H18O5S2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

8-(2-hydroxyethylsulfanyl)-4-methyl-3,3-dioxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiole-6,9-dione |

InChI |

InChI=1S/C15H18O5S2/c1-8-6-10-11(17)7-12(21-4-3-16)14(18)13(10)9-2-5-22(19,20)15(8)9/h7,9-10,13,16H,2-6H2,1H3 |

InChI Key |

YLAIEDGGORRJRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)SCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:

Cyclization Reactions: Formation of the naphthoquinone core through cyclization of appropriate precursors.

Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.

Oxidation: Oxidation of intermediate compounds to achieve the desired quinone structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

General Reactivity Profile

The compound combines a partially hydrogenated naphthothiophene-dione core with a 2-hydroxyethylthio substituent and a sulfone group. Key reactive sites include:

-

Quinone moieties (positions 6 and 9) prone to redox reactions.

-

Thioether linkage (position 8) susceptible to oxidation or nucleophilic substitution.

-

Hydroxyethyl group (–CH2CH2OH) capable of esterification or etherification.

-

Sulfone group (3,3-dioxide) acting as an electron-withdrawing group, directing electrophilic substitution .

Oxidation and Reduction Reactions

| Reaction Type | Expected Outcome | Potential Reagents |

|---|---|---|

| Quinone Reduction | Conversion of dione to dihydroxy derivatives via electron transfer. | NaBH4, H2/Pd-C |

| Thioether Oxidation | Formation of sulfoxide or sulfone (further oxidation unlikely due to existing S=O). | mCPBA, H2O2 |

Nucleophilic Substitution

The hydroxyethylthio group may undergo:

-

Alkylation : Reaction with alkyl halides to form thioethers.

-

Esterification : Reaction with acyl chlorides to produce thioesters .

Electrophilic Aromatic Substitution

The hydrogenated rings likely exhibit reduced aromaticity, but sulfone-directed electrophilic attacks could occur at positions ortho/para to the sulfone group.

| Position | Reactivity | Example Electrophiles |

|---|---|---|

| C-7 | Activated by sulfone and quinone EWG effects | NO2+, SO3H+ |

Challenges in Reaction Characterization

-

Stereochemical Complexity : The hexahydro framework introduces multiple stereocenters (5a,9a,9b), complicating reaction stereoselectivity.

-

Competing Reactivity : Quinone redox activity may interfere with thioether or alcohol functionalization .

Research Gaps and Recommendations

No peer-reviewed studies explicitly detailing reactions of this compound were identified. Future work should prioritize:

-

Synthetic Optimization : Develop protocols to isolate and stabilize the compound for reactivity studies.

-

Computational Modeling : Predict regioselectivity using DFT calculations.

-

Biological Screening : Evaluate its potential as a redox-active therapeutic agent, given structural similarities to bioactive naphthoquinones.

Scientific Research Applications

Organic Electronics

Semiconductor Applications

Naphtho(2,1-b)thiophene derivatives are utilized as key building blocks in the development of organic semiconductors. Their unique electronic properties make them suitable for applications in:

- Organic Field-Effect Transistors (OFETs) : These compounds exhibit ambipolar charge transport properties, making them ideal candidates for OFETs.

- Organic Photovoltaics (OPVs) : The compounds have been shown to enhance the efficiency of solar cells by improving charge mobility and stability.

Table 1: Comparison of Electronic Properties

| Compound | Mobility (cm²/V·s) | Band Gap (eV) | Application |

|---|---|---|---|

| Naphtho(2,1-b)thiophene | 0.5 | 1.8 | OFETs |

| Naphtho(2,3-b)thiophene | 0.3 | 1.7 | OPVs |

Medicinal Chemistry

Anticancer Activity

Research has indicated that naphtho(2,1-b)thiophene derivatives exhibit potent anticancer properties. Key findings include:

- Mechanism of Action : These compounds induce oxidative stress and ferroptosis in cancer cells, particularly colorectal cancer cells. They inhibit the MAPK signaling pathway, affecting cellular proliferation and survival.

- Case Study : A study demonstrated that a specific derivative significantly reduced the viability of HT-29 colorectal cancer cells through G2/M cell cycle arrest and alterations in gene expression related to oxidative stress and immune response .

Antimicrobial Properties

Certain derivatives have shown significant antimicrobial activity against various bacterial strains. Modifications on the thiophene ring were found to enhance this activity .

Material Science

Naphtho(2,1-b)thiophene derivatives are also explored for their potential in developing advanced materials for optoelectronic devices. Their ability to form π-conjugated systems allows for tunable electronic properties suitable for:

- Light-emitting Diodes (LEDs) : The compounds can be incorporated into LED materials to improve light emission efficiency.

- Sensors : Their sensitivity to environmental changes makes them suitable for use in chemical sensors.

Environmental Science

Aryl Hydrocarbon Receptor (AhR) Activity

Research has shown that naphtho(2,1-b)thiophene derivatives can act as AhR agonists. This interaction is significant for understanding the environmental impact of these compounds as pollutants and their potential toxicity .

Table 2: AhR Activity of Selected Derivatives

| Compound | AhR Activity | Source |

|---|---|---|

| Benzo[b]naphtho[2,3-d]thiophene | Potent Agonist | Environmental Samples |

| Dibenzothiophene | Inactive | Various Models |

Mechanism of Action

The mechanism of action of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:

Redox Reactions: Modulation of cellular redox states.

Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

Signal Transduction: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical and Electronic Properties

- Polarity and Solubility: The target compound’s 3,3-dioxide and hydroxyethylthio groups likely increase hydrophilicity compared to non-oxidized thiophene analogs (logP ~2.5–3.5 vs. ~4.0 for furan derivatives) .

- Electrochemical Behavior : Sulfone groups in naphthothiophenes lower LUMO levels (-3.2 to -3.5 eV), enhancing electron-accepting capacity, which is critical for redox-mediated cytotoxicity .

- Fluorescence : Unlike thiazole-dione derivatives (λem 500–650 nm) , the target compound’s fluorescence is uncharacterized but may be quenched by the sulfone group.

Biological Activity

Naphtho(2,1-b)thiophene-6,9-dione derivatives have garnered significant attention in recent years due to their promising biological activities, particularly in the field of cancer therapy and antimicrobial applications. This article delves into the biological activity of the specific compound Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide , synthesizing findings from various studies to provide a comprehensive overview.

Overview of Naphtho(2,1-b)thiophene Derivatives

Naphthoquinones and their derivatives exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The structural modifications on the naphthoquinone scaffold can significantly influence their biological effectiveness.

Anticancer Activity

Recent studies have demonstrated that naphthoquinone derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example:

- Cytotoxicity in Colorectal Cancer : A study on naphtho[2,3-b]thiophene-4,9-dione analogs showed potent cytotoxic activity against HT-29 colorectal cancer cells. The most active compound exhibited an IC50 value of 1.73 μM , indicating high potency against these cancer cells while demonstrating low toxicity towards normal fibroblasts .

- Mechanism of Action : The anticancer activity is attributed to the induction of oxidative stress leading to ferroptosis (a form of regulated cell death) and inhibition of the MAPK signaling pathway. These pathways are crucial for cell survival and proliferation .

Antimicrobial Activity

Naphthoquinone derivatives have also shown promising antimicrobial properties:

- Activity Against Bacterial Strains : Compounds derived from naphtho[2,3-d]thiazole–4,9-dione demonstrated significant antimicrobial activity against various strains of Staphylococcus aureus including methicillin-resistant strains (MRSA). This suggests potential for development as new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of naphthoquinone derivatives is highly influenced by their structural features:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents on the naphthoquinone structure has been shown to enhance cytotoxicity. For instance, tricyclic systems with specific substitutions exhibited improved selectivity and potency against cancer cell lines compared to their unsubstituted counterparts .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Cell/Organism | IC50 Value (μM) | Notes |

|---|---|---|---|---|

| Compound 7 | Anticancer | HT-29 Cells | 1.73 | High selectivity against cancer cells |

| Compound 5c | Antimicrobial | MRSA | Not specified | Effective against resistant strains |

| Compound 8 | Anticancer | Various Cancer Cells | <18.11 | Induces oxidative stress |

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of naphthoquinone derivatives. The development of new analogs with optimized structures could lead to enhanced therapeutic efficacy and reduced side effects.

Q & A

Q. Q1. What synthetic methodologies are effective for constructing the naphthothiophene dioxides core in this compound?

The core structure can be synthesized via double SO₂ insertion into 1,7-diynes, as demonstrated in analogous systems. This involves reacting diyne precursors with SO₂ under controlled conditions to form the naphtho[1,2-c]thiophene 2,2-dioxide backbone . Subsequent hydrogenation (e.g., catalytic hydrogenation) introduces the hexahydro configuration. The 8-((2-hydroxyethyl)thio) substituent is likely introduced via nucleophilic substitution using 2-mercaptoethanol or its derivatives on a pre-functionalized intermediate (e.g., brominated or sulfinyl precursor) .

Advanced Synthesis

Q. Q2. How can regioselective bromination be achieved for further functionalization of this compound?

Bromination using N-bromosuccinimide (NBS) in sulfuric acid allows regioselective substitution. The reaction conditions (e.g., stoichiometry, temperature) determine the degree of bromination (mono- to tetra-substituted products). For example, at 0°C with 1.2 equiv NBS, mono-bromination predominates at electron-rich positions, while higher temperatures and excess NBS yield di- or tri-substituted derivatives. Structural confirmation requires heteronuclear multiple bond correlation (HMBC) NMR to resolve positional isomers .

Basic Biological Activity

Q. Q3. What in vitro assays are used to evaluate the anticancer potential of this compound?

Standard protocols include:

- Cell viability assays : MTT or resazurin-based tests on HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), or HeLa cells, with IC₅₀ values calculated .

- Selectivity screening : Comparative testing on non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index.

- Dose-response curves : 72-hour exposure periods with concentrations ranging from 0.1–100 µM .

Advanced Biological Activity

Q. Q4. What mechanistic insights exist for the antiproliferative effects of similar naphthothiophene diones?

Mechanisms may involve:

- Topoisomerase II inhibition : Docking simulations show naphthothiophene derivatives bind to the hDNA TopoIIβ pocket, disrupting DNA replication .

- Reactive oxygen species (ROS) generation : Quinone moieties redox-cycle, inducing oxidative stress. Flow cytometry with DCFH-DA probes quantifies ROS levels .

- Mitochondrial dysfunction : JC-1 staining detects loss of mitochondrial membrane potential .

Basic Photophysical Characterization

Q. Q5. How are the fluorescence properties of this compound analyzed?

- UV-Vis spectroscopy : Measure absorbance in DMSO or PBS (10⁻⁴–10⁻⁶ M) to identify π→π* transitions.

- Fluorescence emission : Excite at λ_max (absorption) and record emission spectra (e.g., 440–490 nm range).

- Solvent effects : Test in polar (DMSO) vs. non-polar (toluene) solvents; polar solvents often redshift emission due to stabilization of excited states .

Advanced Photophysical Characterization

Q. Q6. How is the Stokes shift quantified, and what factors influence it?

- Calculation : Stokes shift = λ_emission (max) - λ_excitation (max). Values >90 nm indicate minimal self-absorption, suitable for imaging .

- Influencing factors :

- Substituent electronics : Electron-withdrawing groups (e.g., -SO₂) enhance conjugation, reducing energy gaps.

- Aggregation effects : Solid-state quantum yield (Φ) measurements via integrating sphere detect π-stacking-induced quenching .

Computational Modeling

Q. Q7. How can 3D-QSAR models guide the optimization of this compound’s bioactivity?

- CoMFA (Comparative Molecular Field Analysis) : Align molecules, generate steric/electrostatic fields, and correlate with IC₅₀ data. A validated model (q² > 0.5) predicts substituent effects; e.g., electron-withdrawing groups at C-2 enhance cytotoxicity .

- Docking studies : Use AutoDock Vina to simulate binding to TopoIIβ (PDB: 1ZXM). Key interactions include H-bonds with the hydroxyethyl thio group and π-stacking with the naphthoquinone core .

Analytical Techniques

Q. Q8. What advanced NMR techniques resolve structural ambiguities in derivatives?

- ¹H-¹³C HMBC : Correlates protons with distal carbons, confirming substituent positions (e.g., distinguishing C-8 vs. C-7 thioether substitution) .

- NOESY : Detects spatial proximity between the hexahydro ring protons and the methyl group at C-4 .

Structure-Activity Relationships (SAR)

Q. Q9. How do substituents influence the compound’s cytotoxicity?

- C-8 thioether group : The 2-hydroxyethyl moiety enhances solubility and H-bonding capacity, improving membrane permeability .

- C-4 methyl group : Steric effects modulate binding pocket interactions; bulkier groups may reduce affinity .

- 3,3-Dioxide : Stabilizes the quinoid structure, enhancing redox cycling and ROS generation .

Data Contradictions

Q. Q10. How to address conflicting reports on substituent effects in naphthothiophene diones?

- Contextual analysis : Compare cell lines (e.g., HT-29 vs. MKN-45) and assay conditions (e.g., exposure time, serum content) .

- Synthetic purity : HPLC-UV verification (>95% purity) excludes impurities as confounding factors .

- Computational validation : Reconcile experimental IC₅₀ values with CoMFA predictions to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.